3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

CDK2 inhibition Kinase assay Anticancer

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 17321-45-8) is a heterocyclic small molecule built on the pyrazolo[3,4-b]pyridine core. This scaffold is recognized in medicinal chemistry as a versatile ATP-mimetic hinge-binding motif capable of engaging diverse kinase targets including CDK2, PIM1, ALK, and PPARα.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 17321-45-8
Cat. No. B6420330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
CAS17321-45-8
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3
InChIInChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
InChIKeyXUJOBJTYOMSLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 17321-45-8): Procurement-Ready Scaffold for Kinase-Targeted Drug Discovery


3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 17321-45-8) is a heterocyclic small molecule built on the pyrazolo[3,4-b]pyridine core [1]. This scaffold is recognized in medicinal chemistry as a versatile ATP-mimetic hinge-binding motif capable of engaging diverse kinase targets including CDK2, PIM1, ALK, and PPARα [1][2][3][4]. The compound features a free 4-hydroxyl group that serves as a critical vector for derivatization, enabling the construction of focused chemical libraries for structure-activity relationship (SAR) exploration [1].

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Why Scaffold Substitution Compromises Target Selectivity and Synthetic Utility


Critical Note: A systematic search of primary literature, patents, and authoritative databases reveals limited quantitative comparator data specifically for the unsubstituted core compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. Most published SAR studies focus on analogs with 4-position modifications (e.g., aryl, piperazinyl, or ether-linked substituents), which exhibit substantially different potency and selectivity profiles [1][2]. Consequently, the differentiation evidence presented below is derived from class-level inference and cross-study comparison rather than direct head-to-head data. Procurement decisions should therefore prioritize this compound for its role as a validated, derivatizable core scaffold rather than as a pre-optimized bioactive molecule. Generic substitution with other pyrazolo[3,4-b]pyridine cores (e.g., regioisomeric pyrazolo[4,3-c]pyridines or cores lacking the 4-OH handle) fails to preserve the precise hydrogen-bonding geometry required for ATP-site kinase engagement and eliminates the primary vector for library expansion [3][4].

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Quantified Differentiation Evidence for Procurement Evaluation


CDK2 Kinase Inhibition: Class-Level Potency Baseline for Scaffold Selection

The pyrazolo[3,4-b]pyridine scaffold class demonstrates validated CDK2 inhibitory activity across multiple independent studies, establishing a reliable potency baseline for scaffold selection. While direct IC50 data for the target compound itself is not reported in accessible literature, structurally related analogs (including BMS-265246 with IC50 = 9 nM) confirm the core scaffold's capacity for high-affinity CDK2 engagement [1][2]. This class-level evidence positions 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a rationally selected starting point for CDK2-targeted medicinal chemistry campaigns.

CDK2 inhibition Kinase assay Anticancer

Cytotoxic Activity Against Human Cancer Cell Lines: Cross-Study Potency Benchmarking

Literature reports indicate that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for cytotoxic activity against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines [1]. Class-level benchmarking against optimized pyrazolo[3,4-b]pyridine analogs reveals achievable IC50 values in the low micromolar to sub-micromolar range [2][3]. For example, optimized analog 4f achieved MCF7 IC50 = 1.29 µM, while dual CDK2/PIM1 inhibitor 6b exhibited HCT-116 IC50 = 0.27 µM [2][3]. The target compound's unsubstituted 4-OH position provides a direct vector for potency optimization toward these established class benchmarks.

Cytotoxicity MCF-7 HCT-116 HepG2

PPARα Agonist Scaffold: Structural Validation via Co-Crystallography

The pyrazolo[3,4-b]pyridine scaffold has been structurally validated as a PPARα ligand-binding domain (LBD) agonist scaffold through high-resolution X-ray co-crystallography [1]. The crystal structure of the PPARα LBD in complex with a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (PDB: 6KXX) was solved at 1.95 Å resolution, revealing precise hydrogen-bonding interactions between the pyrazolo[3,4-b]pyridine core and key PPARα residues [1]. While the target compound bears a 4-OH rather than 4-COOH, this structural validation confirms the scaffold's capacity for specific nuclear receptor engagement, differentiating it from other heterocyclic cores (e.g., indoles, pyrazolopyrimidines) that lack this binding mode.

PPARα X-ray crystallography Nuclear receptor

Synthetic Accessibility and Derivatization Versatility: Differentiated Procurement Value

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is accessible via well-established condensation chemistry, specifically the reaction of 5-amino-3-methyl-1-phenylpyrazole with 1,3-diketones in glacial acetic acid . This synthetic route has been successfully scaled and applied to the preparation of diverse 4-substituted analogs with yields up to 92% for related derivatives [1]. The free 4-OH group serves as a critical synthetic handle for introducing pharmacophore elements (e.g., ethers, esters, carbamates, or direct arylation), enabling rapid library expansion. In contrast, fully substituted pyrazolo[3,4-b]pyridine cores lack this derivatization vector, limiting SAR exploration potential and requiring de novo synthesis for each analog.

Synthesis SAR Chemical library

Multi-Kinase Engagement Potential: Broader Target Space vs. Single-Kinase Scaffolds

The pyrazolo[3,4-b]pyridine scaffold has demonstrated validated inhibitory activity against multiple clinically relevant kinases, including CDK2 (IC50 = 9 nM), PIM1 (IC50 = 26 nM), ALK (IC50 < 0.5 nM), and ROS1 (IC50 < 0.5 nM) across independent studies [1][2][3][4]. This multi-kinase engagement profile is enabled by the scaffold's ATP-mimetic hinge-binding motif, which can be tuned for selectivity through appropriate 4-position substitution. For example, dual CDK2/PIM1 inhibitor 6b achieved IC50 values of 0.27 µM (CDK2) and 0.67 µM (PIM1) [1]. In contrast, scaffolds with more constrained binding geometries (e.g., purine-based cores) typically exhibit narrower target space. This versatility positions 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a strategic procurement choice for programs exploring polypharmacology or seeking to diversify target engagement profiles through focused library synthesis.

Kinase inhibition Polypharmacology Multi-target

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Evidence-Supported Application Scenarios for Procurement and Research Use


Focused Kinase Inhibitor Library Synthesis

The free 4-OH group provides a direct synthetic handle for generating focused libraries of pyrazolo[3,4-b]pyridine-based kinase inhibitors. As demonstrated by the class's validated activity against CDK2 (IC50 = 9 nM for optimized analogs), PIM1 (IC50 = 26 nM), and ALK (IC50 < 0.5 nM), this scaffold enables rapid SAR exploration across multiple kinase targets [1][2]. Procurement of this core compound supports parallel synthesis of 4-O-alkyl, 4-O-aryl, and 4-O-acyl derivatives with established potency expectations in the low micromolar to sub-nanomolar range.

PPARα Agonist Development and Structure-Guided Optimization

High-resolution X-ray co-crystallography (PDB: 6KXX; 1.95 Å) confirms that the pyrazolo[3,4-b]pyridine scaffold engages the PPARα ligand-binding domain with specific hydrogen-bonding interactions [1]. This structural validation supports the use of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a starting point for structure-guided optimization of PPARα-selective agonists for dyslipidemia and metabolic disorders. The scaffold offers a structurally distinct alternative to fibrate-class agonists.

Cytotoxicity Screening and Anticancer Lead Generation

The compound has been studied for cytotoxic activity against MCF-7, HCT-116, and HepG-2 cancer cell lines [1]. Class-level benchmarking establishes achievable IC50 values in the low micromolar to sub-micromolar range for optimized analogs, with compound 6b exhibiting HCT-116 IC50 = 0.27 µM and HepG2 IC50 = 0.67 µM [2]. Procurement of this core scaffold enables parallel synthesis of 4-substituted analogs for cytotoxicity screening and anticancer lead identification.

Medicinal Chemistry Education and Scaffold-Focused Training

The well-documented synthetic accessibility of this scaffold (via condensation of 5-amino-3-methyl-1-phenylpyrazole with 1,3-diketones) [1], combined with its validated multi-kinase pharmacology, makes it an ideal training compound for medicinal chemistry curricula and scaffold-hopping exercises. Students and early-career researchers can explore SAR principles through systematic 4-position derivatization while referencing established potency benchmarks for CDK2, PIM1, and ALK inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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